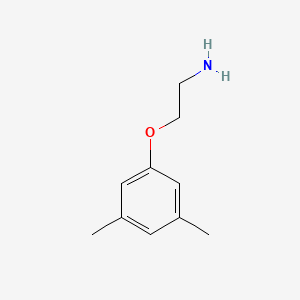

2-(3,5-Dimethylphenoxy)ethanamine

描述

Contextualizing Aryloxyalkylamines in Chemical and Biological Sciences

Aryloxyalkylamines represent a significant class of organic compounds characterized by an aryloxy group connected to an amine via an alkyl chain. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical properties and diverse biological activities. The ether linkage provides stability, while the amine group offers a site for protonation and further chemical modification, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

In the broader context of chemical and biological sciences, aryloxyalkylamines are recognized as privileged scaffolds. This means their core structure is frequently found in molecules exhibiting a wide range of biological effects. Research has demonstrated their interaction with various biological targets, leading to the development of compounds with potential therapeutic applications. nih.govnih.gov Studies have explored their capacity to act as antagonists or inhibitors in various physiological pathways. nih.govresearchgate.net

Significance of the Phenoxyethanamine Scaffold in Chemical Synthesis and Biological Inquiry

The phenoxyethanamine scaffold, a specific subset of aryloxyalkylamines, is of particular interest to researchers. The two-carbon (ethanamine) linker between the phenyl ether and the amine group provides a specific spatial arrangement and conformational flexibility that is often optimal for binding to biological receptors.

From a synthetic standpoint, the phenoxyethanamine scaffold is readily accessible through well-established chemical reactions. A common synthetic route involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a 2-haloethylamine derivative, or a precursor that can be converted to the amine. Another approach involves the reaction of a phenoxyethyl halide with ammonia (B1221849) or a primary amine. The modularity of these synthetic routes allows for the creation of large libraries of derivatives by varying the substitution pattern on the aromatic ring and modifying the amine functionality. This synthetic tractability makes the phenoxyethanamine scaffold an excellent platform for structure-activity relationship (SAR) studies, which are crucial for optimizing the biological activity of lead compounds. nih.gov

In biological inquiry, the phenoxyethanamine scaffold has been identified as a key pharmacophore in several classes of biologically active molecules. Its presence is often associated with interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.govnih.gov The specific nature of the biological activity is highly dependent on the substituents attached to the phenoxy ring and the amine group.

Overview of Research Trajectories for Related Chemical Entities

Research into chemical entities related to 2-(3,5-Dimethylphenoxy)ethanamine has followed several promising trajectories. A significant area of investigation has been in the development of cardiovascular agents. For instance, various aryloxyalkylamine derivatives have been synthesized and evaluated for their potential as calcium channel blockers, which are important in the management of hypertension and other cardiovascular disorders. nih.govacs.org

Another major research avenue has focused on their effects on the central and peripheral nervous systems. Some phenoxyethanamine derivatives have been explored as local anesthetics. nih.gov Furthermore, extensive research has been conducted on heterocyclic (aryloxy)alkylamines as gastric antisecretory agents. These compounds have been shown to inhibit the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, reducing the secretion of stomach acid. nih.govresearchgate.net This line of inquiry has led to the identification of potent inhibitors with therapeutic potential for conditions like peptic ulcer disease. nih.gov The research consistently demonstrates that modifying the heterocyclic system or the substitution pattern on the aryloxy group can fine-tune the biological activity. researchgate.net

Chemical Profile of this compound

While extensive, peer-reviewed research specifically detailing the biological activities of this compound is limited in publicly accessible literature, its chemical properties can be compiled from chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | 2-(3,5-dimethylphenoxy)ethan-1-amine |

| CAS Number | 26646-59-3 |

| PubChem CID | 1622622 nih.gov |

| Structure | |

Data sourced from PubChem. nih.gov

Research Findings on Related Phenoxyethanamine Derivatives

The potential biological roles of this compound can be inferred by examining research on structurally analogous compounds. The following table summarizes key findings for the broader phenoxyethanamine class.

Table 2: Summary of Research on Phenoxyethanamine Derivatives

| Research Area | Key Findings | Example Compounds/Scaffolds | References |

|---|---|---|---|

| Calcium Channel Blockade | Imidazo-fused heterocycles with an aryloxyalkylamine side chain showed potent calcium channel blocking activity. | Imidazo[1,2-a]pyridines | nih.gov |

| Local Anesthesia | Certain imidazo[1,2-a]pyridine (B132010) derivatives of aryloxyalkylamines were found to be significantly more potent than lidocaine. | Imidazo[1,2-a]pyridine derivatives | nih.gov |

| Gastric Antisecretory Activity | Heterocyclic (aryloxy)alkylamines demonstrated potent inhibition of the H+/K+-ATPase enzyme, comparable to ranitidine. | Thiazole, benzoxazole, and benzothiazole (B30560) derivatives | nih.govresearchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2-(3,5-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYMKIVDOTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364633 | |

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-46-8 | |

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for 2-(3,5-Dimethylphenoxy)ethanamine

The construction of this compound can be achieved through several reliable synthetic pathways. The most common methods include the formation of the ether bond via O-alkylation of a substituted phenol (B47542) or the introduction of the amine group through amination reactions.

O-Alkylation Approaches with Substituted Phenols

A primary and widely utilized method for synthesizing aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

In the context of this compound synthesis, this would involve the reaction of 3,5-dimethylphenol (B42653) with a 2-aminoethyl halide, such as 2-bromoethylamine (B90993) or 2-chloroethylamine. To facilitate the reaction, a base is required to deprotonate the phenolic hydroxyl group. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to dissolve the reactants and promote the reaction. The use of a phase-transfer catalyst can also be beneficial, particularly when using inorganic bases in a biphasic system.

A key consideration in this approach is the potential for N-alkylation as a competing side reaction, as the amine functionality of the alkylating agent is also nucleophilic. This can often be mitigated by using a protected form of the 2-aminoethyl halide, such as one with an N-phthalimide group, which can be subsequently deprotected to reveal the primary amine.

Table 1: Illustrative Reagents for O-Alkylation of 3,5-Dimethylphenol

| Phenolic Substrate | Alkylating Agent | Base | Solvent |

|---|---|---|---|

| 3,5-Dimethylphenol | 2-Bromoethylamine hydrobromide | Potassium Carbonate | Acetonitrile |

| 3,5-Dimethylphenol | 2-Chloroethylamine hydrochloride | Sodium Hydroxide | Water/Toluene (B28343) |

| 3,5-Dimethylphenol | N-(2-Bromoethyl)phthalimide | Sodium Hydride | DMF |

Amination Reactions in Phenoxy Compound Synthesis

An alternative strategy to construct this compound is through reductive amination. organic-chemistry.orgthieme-connect.deorganic-chemistry.org This powerful method converts a carbonyl group into an amine via an intermediate imine. organic-chemistry.org For the synthesis of the target compound, this would typically involve a two-step process starting from 3,5-dimethylphenol.

First, the phenol would be O-alkylated with a 2-haloacetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal, to form (3,5-dimethylphenoxy)acetaldehyde, after hydrolysis of the acetal. Subsequently, this aldehyde can undergo reductive amination. The aldehyde is reacted with an amine source, in this case, ammonia (B1221849), to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. thieme-connect.de

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The pH of the reaction mixture is often controlled to facilitate imine formation while ensuring the stability of the reducing agent. organic-chemistry.org

Synthesis of Derivatives and Analogues of this compound

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, including N-substituted and acylated analogues.

N-Substituted Derivatives

The methylation of primary amines to their corresponding secondary or tertiary amines is a fundamental transformation in organic synthesis. The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines. nrochemistry.comwikipedia.orgjk-sci.com This reaction utilizes formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. organic-chemistry.orgwikipedia.org

In the case of this compound, treatment with an excess of formaldehyde and formic acid, typically with heating, would yield N,N-dimethyl-2-(3,5-dimethylphenoxy)ethanamine. ambeed.com The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid. nrochemistry.comwikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it avoids the formation of quaternary ammonium (B1175870) salts, as the tertiary amine product is no longer reactive under these conditions. wikipedia.org

Alternative, more modern methods for N-methylation involve the use of formaldehyde with other reducing agents, such as sodium borohydride, which can often be performed under milder conditions.

Table 2: Common Reagents for N-Methylation

| Amine Substrate | Methylating Agent | Reducing Agent | Typical Conditions |

|---|---|---|---|

| This compound | Formaldehyde | Formic Acid | Aqueous, heated nrochemistry.comwikipedia.org |

| This compound | Formaldehyde | Sodium Borohydride | Methanol, room temperature |

The primary amine of this compound readily undergoes acylation with carboxylic acids or their derivatives to form stable amide bonds. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

A common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an acid anhydride. fishersci.itlibretexts.org The acyl chloride can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride then reacts rapidly with this compound, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.it

Alternatively, a wide array of coupling reagents can be used to facilitate the direct formation of the amide bond from the carboxylic acid and the amine. Popular coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or HATU to improve efficiency and reduce side reactions. organic-chemistry.org These reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Table 3: Reagents for Amide Bond Formation

| Amine Substrate | Acylating Agent / Carboxylic Acid | Coupling Method/Reagent | Base (if applicable) |

|---|---|---|---|

| This compound | Benzoyl Chloride | Direct Acylation | Triethylamine |

| This compound | Acetic Anhydride | Direct Acylation | Pyridine |

| This compound | Benzoic Acid | EDC/HOBt Coupling | N,N-Diisopropylethylamine |

Quinazoline (B50416) Derivatives

Quinazolines are a significant class of nitrogen-containing heterocyclic compounds, and their synthesis often involves the condensation of an amine with a suitable carbonyl-containing precursor. While numerous methods exist for quinazoline synthesis, a plausible pathway for incorporating the this compound moiety involves its reaction as the amine component. organic-chemistry.orgopenmedicinalchemistryjournal.comresearchgate.netnih.gov

One established method that can be adapted is the reaction of an o-aminobenzophenone or o-aminobenzaldehyde with a primary amine, catalyzed by an oxidizing system such as ceric ammonium nitrate (B79036) (CAN) with tert-butyl hydroperoxide (TBHP) or simply molecular iodine with oxygen as the oxidant. organic-chemistry.org In this approach, this compound would serve as the primary amine, reacting with the carbonyl group of the 2-aminobenzophenone (B122507) derivative. The subsequent intramolecular cyclization and oxidation would yield a quinazoline with the 2-(3,5-dimethylphenoxy)ethyl group at the 2-position of the quinazoline core.

Another approach involves the use of aryne chemistry, where a quinazolin-4(3H)-one can be reacted with an in-situ generated aryne to form 4-phenoxyquinazoline (B3048288) derivatives. nih.govrsc.org This method, however, builds the phenoxy linkage in the final step rather than using the complete phenoxyethanamine as a building block. Transition-metal-catalyzed methods, using catalysts based on copper, iron, or palladium, provide numerous routes to quinazolines from precursors like 2-aminobenzonitriles, 2-aminobenzyl alcohols, or amides, offering a wide scope of potential reactions where this compound could be utilized. organic-chemistry.orgnih.govnih.gov

Table 1: Representative Synthetic Strategies for Quinazoline Derivatives

| Starting Materials | Key Reagents/Catalysts | Reaction Type | Potential Product |

|---|---|---|---|

| 2-Aminobenzophenone + this compound | CAN, TBHP | Oxidative Cyclization | 2-[2-(3,5-Dimethylphenoxy)ethyl]-4-phenylquinazoline |

| 2-Aminobenzaldehyde + this compound | I₂, O₂ | Aerobic Oxidative Annulation | 2-[2-(3,5-Dimethylphenoxy)ethyl]quinazoline |

| 2-Aminobenzyl alcohol + this compound | FeCl₂·4H₂O, Phenanthroline | Acceptorless Dehydrogenative Coupling (ADC) | 2-[2-(3,5-Dimethylphenoxy)ethyl]quinazoline |

Ring-Substituted Phenoxy Analogues

The generation of ring-substituted phenoxy analogues is a fundamental strategy in medicinal chemistry to probe structure-activity relationships. For this compound, this involves the synthesis of derivatives with additional or alternative substituents on the phenyl ring. The primary synthetic strategy involves utilizing appropriately substituted phenol precursors.

The synthesis would typically start from a phenol bearing the desired substitution pattern in place of 3,5-dimethylphenol. For instance, to create a 4-fluoro-3,5-dimethylphenoxy analogue, one would begin with 4-fluoro-3,5-dimethylphenol. This phenol would then undergo a Williamson ether synthesis with a suitable 2-haloethylamine derivative (e.g., 2-bromoethylamine hydrobromide) or, more commonly, with N-(2-chloroethyl)phthalimide followed by hydrazinolysis to release the primary amine.

Alternatively, electrophilic aromatic substitution reactions could be performed on 3,5-dimethylphenol prior to its coupling with the ethanamine side chain, provided the desired regioselectivity can be achieved. The synthesis of nonsymmetrically substituted phenazine (B1670421) derivatives demonstrates the viability of regioselective modifications on substituted phenoxy systems. nih.gov Similarly, strategies used for synthesizing ring-substituted amphetamines, which often start from substituted benzaldehydes, provide a template for how precursor selection dictates the final substitution pattern. unodc.org The synthesis of aromatized analogues of phenanthridone alkaloids further underscores the importance of the substitution pattern on the aromatic ring for biological activity, justifying the synthesis of such analogues. nih.gov

Table 2: Strategies for Ring-Substituted Analogues

| Target Analogue | Key Precursor | Synthetic Approach |

|---|---|---|

| 4-Chloro-3,5-dimethylphenoxyethanamine | 4-Chloro-3,5-dimethylphenol | Williamson ether synthesis with a protected 2-aminoethyl halide |

| 4-Nitro-3,5-dimethylphenoxyethanamine | 3,5-Dimethylphenol | Nitration of the phenol, followed by ether synthesis and side-chain deprotection |

| 3,4,5-Trimethylphenoxyethanamine | 3,4,5-Trimethylphenol | Williamson ether synthesis with a protected 2-aminoethyl halide |

Extended Chain and Macrocyclic Systems Incorporating Dimethylphenoxy Moieties

Incorporating the this compound scaffold into larger, more complex structures such as extended chains or macrocycles offers a pathway to novel molecular architectures with unique properties. Macrocycles, in particular, are of interest as their constrained yet flexible structures can lead to high-affinity binding with biological targets. enamine.net

A modular synthetic approach is best suited for this purpose. This involves preparing a bifunctional derivative of this compound that can be coupled with other building blocks. For example, the primary amine could be acylated with a linker containing a terminal protected carboxylic acid or amine. This functionalized monomer can then be incorporated into a larger linear chain through standard peptide coupling or other ligation chemistries.

The synthesis of the final macrocycle can be achieved via several methods, including ring-closing metathesis (RCM), macrolactamization, or click chemistry. enamine.net A stepwise fragment-coupling approach, as demonstrated in the synthesis of tetraamino-bisthiourea chiral macrocycles, provides a robust strategy. beilstein-journals.org In such a scenario, a linear precursor containing the dimethylphenoxy moiety would be synthesized and then subjected to high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. whiterose.ac.uk Flow chemistry synthesis offers a modern alternative for optimizing macrocyclization reactions, allowing for precise control over reaction conditions to maximize the yield of the desired macrocycle. chemrxiv.org

Advanced Synthetic Techniques and Optimization

To enhance efficiency, selectivity, and environmental compatibility, advanced synthetic methods can be applied to the preparation of this compound and its derivatives.

Stereoselective Synthesis Approaches

The parent compound this compound is achiral. However, stereoselectivity becomes a critical consideration when synthesizing derivatives that contain one or more chiral centers, for instance, by substitution on the ethylamine (B1201723) backbone.

If a derivative such as 1-(3,5-dimethylphenoxy)propan-2-amine were the target, a stereoselective synthesis would be required to obtain a single enantiomer. This could be achieved through several established methods:

Chiral Pool Synthesis: Starting from a readily available chiral building block, such as a natural amino acid (e.g., L-alanine), which already contains the desired stereocenter.

Asymmetric Hydrogenation: The reduction of a prochiral precursor, like a corresponding ketoxime or imine, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand).

Use of Chiral Auxiliaries: Covalently attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, followed by removal of the auxiliary.

The principles of stereoselective synthesis, as demonstrated in the preparation of 2-oxyenamides chemrxiv.orgresearchgate.net and α-methylene-β-hydroxy esters, researchgate.net rely on creating a diastereomeric transition state to control the formation of the new stereocenter. These well-established strategies can be directly adapted to create chiral derivatives of this compound.

Green Chemistry Principles in Synthesis

Adopting green chemistry principles aims to make the synthesis of this compound and its derivatives more sustainable by reducing waste, avoiding hazardous substances, and minimizing energy consumption. nih.govijbpas.com Key green approaches applicable to this context include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like toluene or dichloromethane with more environmentally benign alternatives such as water, supercritical CO₂, or ionic liquids. nih.govrasayanjournal.co.in

Catalysis: Employing catalytic methods (e.g., metal, organo-, or biocatalysis) instead of stoichiometric reagents to improve atom economy and reduce waste. For example, using a catalytic amount of a phase-transfer catalyst in a Williamson ether synthesis can improve efficiency and reduce the need for harsh conditions. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis, which can dramatically reduce reaction times and energy input compared to conventional heating. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions under solventless conditions, such as ball milling or neat reactions at elevated temperatures, which completely eliminates solvent waste. rasayanjournal.co.in

These strategies, which have been successfully applied to the synthesis of other heterocyclic compounds and nanoparticles, can render the production of phenoxyethanamine derivatives more cost-effective and environmentally friendly. nih.govejcmpr.com

Multi-component Reactions and Combinatorial Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are exceptionally well-suited for generating chemical libraries. researchgate.netnih.gov This approach is highly convergent and atom-economical, making it ideal for the rapid exploration of chemical space around the this compound scaffold.

As a primary amine, this compound is an excellent candidate for several well-known MCRs:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using this compound as the amine component would allow for the rapid synthesis of a diverse library of α-acylamino amides incorporating the dimethylphenoxy moiety.

Passerini Reaction: A three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide. While this does not directly use an amine, a related Ugi-type reaction could be designed.

Strecker Reaction: A three-component reaction to synthesize α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. mdpi.com

By employing a combinatorial approach, where this compound is reacted with diverse sets of aldehydes, carboxylic acids, and isocyanides in a parallel fashion, a large and structurally varied library of compounds can be efficiently synthesized for screening purposes. vu.nlnih.gov This strategy is a powerful tool in drug discovery for the rapid identification of lead compounds. nih.gov

Pharmacological and Biological Activity Profiling

Exploration of Molecular Targets and Mechanisms of Action

The mechanism of action for 2-(3,5-Dimethylphenoxy)ethanamine has been partially elucidated through receptor binding studies, enzyme inhibition assays, and ion channel modulation experiments. These studies provide foundational knowledge into its potential physiological effects.

Receptor binding assays are crucial in determining the affinity of a compound for specific receptor subtypes. The following sections detail the binding profile of this compound at serotonin (B10506) and sigma receptors.

The serotonin (5-HT) system is a critical regulator of a wide array of physiological and psychological processes. The 5-HT2A receptor, in particular, is a key target for numerous therapeutic agents and is implicated in conditions such as depression, schizophrenia, and anxiety disorders. While the broader class of phenethylamines has been extensively studied for their interaction with serotonin receptors, specific binding data for this compound is not widely available in published literature. Structure-activity relationship (SAR) studies of related phenethylamine (B48288) derivatives suggest that substitutions on the phenyl ring can significantly influence affinity and efficacy at the 5-HT2A receptor. However, without direct experimental data for this compound, its precise affinity (Ki) and functional activity (e.g., agonist, antagonist, or inverse agonist) at the 5-HT2A receptor remain to be definitively established.

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are unique intracellular proteins that have been implicated in a variety of cellular functions and are targets for potential therapeutic intervention in neurological disorders. As with the serotonin receptors, specific binding affinities of this compound for sigma receptors have not been reported in publicly accessible scientific literature. The pharmacological profile of related compounds suggests that the phenoxyethanamine scaffold could potentially interact with these receptors, but empirical data is lacking.

The modulation of neurotransmitter systems extends beyond direct receptor binding and includes effects on neurotransmitter release, reuptake, and metabolism. There is currently no specific information available from in vitro studies detailing how this compound may modulate the release or reuptake of key neurotransmitters such as serotonin, dopamine, or norepinephrine.

Enzyme inhibition is a common mechanism of action for many pharmacologically active compounds. Potential targets include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), or other enzymes critical to cellular signaling pathways. To date, there are no published reports from enzyme inhibition assays that have specifically evaluated the inhibitory activity of this compound against a panel of enzymes. Therefore, its enzyme inhibition profile and the corresponding IC50 values are unknown.

Voltage-gated ion channels, such as sodium channels, are fundamental to the generation and propagation of action potentials in excitable cells. Modulation of these channels can have profound effects on neuronal and muscular function. There is no available data from electrophysiological studies to indicate whether this compound modulates the activity of voltage-gated sodium currents or other ion channels. Its potential to act as a channel blocker or modulator has not been characterized.

Receptor Binding Studies

Biological Efficacy in Preclinical Models

The biological efficacy of this compound and related compounds has been a subject of investigation in various preclinical models to ascertain their therapeutic potential.

Research into phenoxyalkylamine derivatives has suggested a potential for these compounds to exhibit activity within the central nervous system. Studies have primarily focused on anticonvulsant effects and the broader potential in neurological conditions.

While direct studies on the anticonvulsant effects of this compound are limited in publicly available literature, research on structurally similar compounds provides insight into the potential of this chemical class. A series of N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols were synthesized and evaluated for their anticonvulsant activity. nih.govresearchgate.net The primary assays used in these studies were the maximal electroshock (MES) and subcutaneous pentetrazole (scMet) seizure threshold tests in mice. nih.govresearchgate.net

One of the most active compounds in these studies was R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol, which demonstrated significant activity in the MES test. nih.govresearchgate.net The investigation of various derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione has also highlighted the potential for compounds with related structural motifs to act as anticonvulsant agents. mdpi.com The pyrrolidine-2,5-dione ring is a known pharmacophore in many compounds active in the central nervous system, particularly for anticonvulsant activity. mdpi.com

Table 1: Anticonvulsant Activity of a Structurally Related Compound

| Compound | Test | Dose (mg/kg) | Activity (%) | Animal Model |

|---|---|---|---|---|

| R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol | MES | 30 | 100 | Mice (i.p.) |

| R-2N-[(2,3,5-trimethylphenoxy)ethyl]aminobutan-1-ol | MES | 30 | 75 | Rats (p.o.) |

Data sourced from a study on N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols. nih.govresearchgate.net

The potential of phenoxyalkylamine derivatives extends beyond anticonvulsant activity to other neurological conditions. Serotonin (5-HT) plays a crucial role in the central nervous system, regulating sleep, mood, and pain, and is implicated in neuropsychiatric disorders such as depression and anxiety. nih.govnih.gov Research into compounds like 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, which target serotonin receptors, underscores the importance of the phenoxyethanamine scaffold in designing CNS-active agents. nih.gov

Derivatives of N-(phenoxyalkyl)piperazine have been investigated for their effects on the central nervous system, with some compounds showing anxiolytic-like activity. researchgate.net For instance, 1-(2-(2,5-dimethylphenoxy)ethyl)-4-phenylpiperazine dihydrochloride (B599025) was found to be active in the four-plate test for anxiety. researchgate.net This suggests that the broader class of phenoxyalkylamines, to which this compound belongs, has potential applications in various neurological conditions.

The antimicrobial efficacy of this compound has not been extensively reported in the available scientific literature. However, studies on structurally related compounds and other aromatic amines provide a basis for potential investigation.

There is a lack of specific data on the antibacterial activity of this compound. Research on other aromatic amine derivatives has shown antibacterial potential. For example, synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, derivatives of N-substituted piperazinylquinolones have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov While these findings are for different classes of compounds, they highlight the potential for amine-containing structures to exhibit antibacterial properties.

Table 2: Antibacterial Activity of Structurally Unrelated Amine Derivatives

| Compound Class | Target Bacteria | Activity |

|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | Gram-positive bacteria (e.g., MRSA) | Active |

| N-substituted piperazinylquinolones | Gram-positive and Gram-negative bacteria | Active |

This table presents data for compounds structurally different from this compound to illustrate the broader antibacterial potential of amine derivatives. nih.govnih.gov

Cancer Research Applications

A comprehensive review of scientific databases and literature reveals a significant lack of specific studies investigating the direct applications of this compound in cancer research. While other structurally related molecules have been explored for their anti-neoplastic properties, to date, there are no published findings that detail the efficacy or mechanisms of action of this compound in the context of oncology. The potential for this compound to influence cancer cell proliferation, apoptosis, or other related pathways has not been a documented focus of investigation.

Immunomodulatory Research

Similarly, the role of this compound in modulating the immune system is an area that appears to be unexplored in dedicated research. There is a scarcity of studies examining the effects of this specific compound on immune cells, cytokine production, or inflammatory pathways. Consequently, its potential as an immunomodulatory agent, whether for immunosuppressive or immunostimulatory purposes, remains speculative and is not supported by empirical evidence in the current body of scientific literature.

Comparative Biological Activity with Structural Analogues

In the absence of direct research on this compound, a comparative analysis with its structural analogues can offer hypothetical insights into its potential biological activities. The structure-activity relationship (SAR) of phenethylamine derivatives is a well-established area of medicinal chemistry. The biological effects of these compounds are often dictated by the nature and position of substituents on the phenyl ring, as well as modifications to the ethylamine (B1201723) side chain.

For instance, the addition of hydroxyl or methoxy (B1213986) groups to the phenyl ring of phenethylamines is known to influence their affinity and selectivity for various receptors, including serotonergic and adrenergic receptors. The dimethyl substitution at the 3 and 5 positions on the phenoxy ring of this compound is a key structural feature. In related classes of compounds, such substitutions can alter lipophilicity, metabolic stability, and receptor binding profiles.

A hypothetical comparative analysis could involve evaluating the activity of this compound against analogues where the methyl groups are absent or located at different positions on the phenyl ring. Furthermore, comparison with analogues featuring different substituents (e.g., halogens, methoxy groups) could elucidate the role of the dimethylphenoxy moiety in conferring specific biological activities. However, without experimental data for this compound, any such comparison remains theoretical.

Below is an illustrative table of structural analogues that could be considered for future comparative studies.

| Compound Name | Structure | Potential Area of Biological Investigation |

| 2-Phenoxyethanamine | C₈H₁₁NO | Baseline for phenoxyethanamine activity |

| 2-(4-Methylphenoxy)ethanamine | C₉H₁₃NO | Effect of single methyl substitution |

| 2-(2,6-Dimethylphenoxy)ethanamine | C₁₀H₁₅NO | Influence of ortho-dimethyl substitution |

| 2-(3,5-Dimethoxyphenoxy)ethanamine | C₁₀H₁₅NO₃ | Impact of methoxy vs. methyl groups |

Structure Activity Relationship Sar Studies

Elucidating Key Structural Determinants for Biological Activity

The specific arrangement and nature of substituents on the 2-(3,5-Dimethylphenoxy)ethanamine scaffold are fundamental to its biological profile. Research into related compounds demonstrates that even minor alterations can lead to significant changes in activity.

The substitution pattern on the aromatic ring is a critical determinant of biological activity. The position of the methyl groups and the introduction of other substituents like halogens can modulate potency and selectivity.

The placement of dimethyl groups on the phenoxy ring significantly influences the molecule's interaction with its biological targets. Studies on analogous dimethylphenoxy derivatives, such as 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, show that the substitution pattern (e.g., 2,3-dimethyl vs. 2,6-dimethyl) alters the compound's conformation and, consequently, its biological properties. researchgate.net For instance, the steric hindrance introduced by substituents at the 2 and 6 positions can force the phenoxy ring into a specific orientation relative to the side chain, which may be more or less favorable for receptor binding. researchgate.net

Halogenation of the aromatic ring is another key modification. The introduction of a chlorine atom, as seen in the analog 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine, adds a lipophilic and electron-withdrawing element to the molecule. In many classes of phenethylamine-based compounds, adding a lipophilic substituent at the 4-position of the ring is known to increase agonist potency at certain receptors, such as the 5-HT₂ receptors. nih.gov This effect is attributed to both electronic influences and the potential for the substituent to occupy a specific hydrophobic pocket within the receptor binding site. nih.govresearchgate.net The table below summarizes the impact of these substitutions on related compounds.

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity of Phenoxyamine Analogs

| Compound/Substitution | Key Structural Feature | Observed/Predicted Impact on Activity |

|---|---|---|

| 2,6-Dimethylphenoxy Analog | Methyl groups ortho to the ether linkage. | Can cause significant steric hindrance, potentially leading to unusual conformations and altered receptor affinity. researchgate.net |

| 2,3-Dimethylphenoxy Analog | Asymmetric substitution pattern. | Leads to different conformational possibilities compared to symmetrically substituted rings. researchgate.net |

| 4-Chloro-3,5-dimethylphenoxy Analog | Addition of an electron-withdrawing halogen. | Increases lipophilicity; often enhances potency at specific receptor sites. nih.gov |

| 4-Iodo Analog (of a related phenethylamine) | Addition of a bulky, lipophilic halogen. | Can significantly increase potency compared to non-halogenated or other halogenated analogs. nih.gov |

The ethanamine side chain acts as a crucial linker between the aromatic ring and the amine group, and its length and flexibility are vital for optimal interaction with a receptor. Conformational analysis of related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines has shown that the length of the alkyl chain connecting the ether oxygen and the amine nitrogen directly impacts receptor binding affinity. nih.gov

Modifying the two-carbon (ethyl) linker can have profound effects:

Chain Length: Shortening or lengthening the chain alters the distance between the key pharmacophoric elements—the aromatic ring and the amine nitrogen. Computational analyses have confirmed that compounds with different chain lengths exhibit quantifiable differences in the crucial nitrogen-to-oxygen (N---O) distance, which correlates with a difference in binding affinity. nih.gov

Chain Rigidity/Flexibility: Introducing substituents on the chain, such as in 2-amino-N-[2-(2,3-dimethylphenoxy)ethyl]propan-1-ol, adds a chiral center and constrains the side chain's rotation. researchgate.net This conformational restriction can lead to higher selectivity for a specific receptor subtype if the resulting conformation matches the receptor's preferred geometry.

Table 2: Influence of Side Chain Modifications on Receptor Affinity

| Modification Type | Example | Consequence | Reference |

|---|---|---|---|

| Varying Alkyl Chain Length | Comparing phenoxyethyl amines vs. phenoxypropyl amines | Alters the N---O distance, leading to orders of magnitude differences in 5-HT2 receptor binding affinity. | nih.gov |

| Adding a Hydroxyl Group | 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol | Introduces a chiral center and additional hydrogen bonding capabilities, affecting stereoselectivity and binding. | researchgate.net |

The primary amine group is a key site for hydrogen bonding and ionic interactions within a receptor pocket. Substitution on this nitrogen atom can dramatically alter a compound's properties.

N-Alkylation: Replacing one or both hydrogens of the primary amine with small alkyl groups (e.g., methyl, ethyl) can impact basicity and steric profile. Generally, electron-donating alkyl groups increase the electron density on the nitrogen, which can affect its basicity and interaction strength. quora.com

Larger N-Substituents: Adding larger groups, such as a benzyl (B1604629) group, can introduce new binding interactions with the receptor. For example, in the related NBOMe series of phenethylamines, an N-benzylmethoxy substituent was found to dramatically increase potency, suggesting the substituent occupies an additional binding region in the receptor. nih.gov

The nature of the substituent on the amine is therefore a powerful tool for modulating pharmacological activity. Acetylation of an amine group, for instance, is a known method to reduce its activating influence by delocalizing the nitrogen's lone pair of electrons. libretexts.org

Table 3: Effect of Amine Group Substitutions on Activity

| Substitution | Example Compound Class | Effect on Activity |

|---|---|---|

| Primary Amine (-NH₂) | This compound | Baseline activity, capable of forming multiple hydrogen bonds. |

| N-Alkylation (-NHR, -NR₂) | N-methyl or N,N-dimethyl analogs | Modifies basicity and steric bulk, potentially altering receptor fit and selectivity. quora.com |

| N-Benzylation (-NH-benzyl) | NBOMe-type analogs | Can introduce significant new interactions, often leading to a dramatic increase in potency. nih.gov |

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of this compound is not static but exists as an equilibrium of different spatial arrangements. The biologically active conformation is the specific shape the molecule adopts to bind effectively to its target receptor. nih.gov Understanding these conformations is key to explaining the SAR data.

Spectroscopic Probes for Conformation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution. For this compound, a ¹H NMR spectrum would provide a wealth of structural information. docbrown.info

Aromatic Protons: The signals from the protons on the dimethylphenyl ring would appear in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns confirm the 3,5-substitution pattern.

Ethanamine Side Chain: The protons of the ethanamine side chain (-O-CH₂-CH₂-NH₂) would typically appear as two distinct multiplets. The -O-CH₂- group would be shifted downfield due to the electron-withdrawing effect of the ether oxygen. The -CH₂-NH₂ group would be adjacent. The coupling between these two groups would result in triplet-like patterns, assuming free rotation. docbrown.infochemicalbook.com

Amine Protons: The signal for the -NH₂ protons can be broad and its position variable. It can be identified by its disappearance from the spectrum upon shaking the sample with deuterium (B1214612) oxide (D₂O), a technique known as a "D₂O exchange". docbrown.info

By analyzing the coupling constants and through advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons, researchers can deduce the molecule's preferred conformation and the relative orientation of the aromatic ring and the side chain. mdpi.com

Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformation of this compound is heavily influenced by intramolecular forces, particularly hydrogen bonding. A key potential interaction is an intramolecular hydrogen bond between the hydrogen atoms of the terminal amine group (-NH₂) and the ether oxygen atom (-O-). researchgate.netresearchgate.net

This NH---O interaction can create a pseudo-cyclic structure, significantly restricting the molecule's conformational freedom. researchgate.net The formation of such a bond would bring the amine nitrogen and the ether oxygen into close proximity, a distance that has been shown to be critical for the binding affinity of related compounds. nih.gov The strength of this hydrogen bond can be evaluated using spectroscopic methods like NMR and IR, or through computational chemistry. rsc.org The presence and strength of this bond help to stabilize a particular "folded" conformation, which may be the bioactive conformation required for receptor recognition. nih.gov In the solid state, intermolecular hydrogen bonds also play a dominant role in defining the crystal packing structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors that numerically represent the physicochemical properties of the molecules and then using statistical methods to create a predictive model.

Development of Predictive Models

The development of predictive QSAR models for phenoxyethanamine derivatives and related monoamine oxidase inhibitors involves a systematic workflow. Initially, a dataset of compounds with known biological activities (e.g., IC₅₀ values for MAO inhibition) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software.

Various statistical techniques are employed to build the QSAR models. Multiple Linear Regression (MLR) is a common starting point, seeking a linear relationship between the molecular descriptors and the biological activity. nih.gov More advanced methods, including machine learning algorithms like Random Forest and Support Vector Machines, are also utilized to capture more complex, non-linear relationships. nih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.gov

For instance, a study on a series of phenoxyacetamide analogues as MAO inhibitors successfully developed a QSAR model with a high regression coefficient (r²) of 0.9033, indicating a strong correlation between the selected descriptors and the inhibitory activity. nih.gov Such models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Descriptors and Their Correlation with Activity

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they are the numerical representations of the molecular features that govern biological activity. nih.gov For this compound and its analogs, several classes of descriptors have been shown to be significant in correlating with their activity as MAO inhibitors.

Physicochemical Descriptors: These describe properties such as lipophilicity (logP), molecular weight, and molar refractivity. Studies on related compounds have demonstrated that lipophilic interactions play a crucial role in modulating MAO inhibition. nih.gov For example, a positive correlation with molecular weight can indicate that bulkier substituents are favorable for activity. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and branching. They provide a simplified yet effective way to quantify aspects of molecular structure.

Electronic Descriptors: These descriptors, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), quantify the electronic properties of the molecule. nih.gov These are particularly important for understanding the interactions between the inhibitor and the active site of the enzyme.

3D Descriptors: These descriptors capture the three-dimensional arrangement of the atoms in a molecule. In the context of phenoxyethanamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic field requirements for optimal binding to the MAO active site. nih.gov

The table below illustrates the types of descriptors that are typically used in QSAR studies of MAO inhibitors and their general correlation with activity.

| Descriptor Class | Example Descriptors | General Correlation with MAO-B Inhibitory Activity |

| Physicochemical | LogP (Lipophilicity) | Positive correlation often observed, indicating the importance of hydrophobic interactions with the enzyme's active site. |

| Molecular Weight (MW) | A positive correlation suggests that larger, bulkier molecules may have enhanced activity. nih.gov | |

| Topological | Wiener Index | Can correlate with molecular size and branching, influencing how the molecule fits into the binding pocket. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |

| HOMO/LUMO Energy Gap | A smaller energy gap can indicate higher reactivity and potential for interaction with the enzyme. | |

| 3D (CoMFA/CoMSIA) | Steric Fields | Favorable steric interactions in specific regions of the binding site can significantly enhance inhibitory potency. |

| Electrostatic Fields | The distribution of positive and negative electrostatic potential is critical for forming key interactions with amino acid residues in the active site. |

It is the combination and interplay of these various descriptors that ultimately determine the biological activity of a compound like this compound. By constructing and validating robust QSAR models, researchers can gain a deeper understanding of these structure-activity relationships and rationally design novel derivatives with improved potency and selectivity.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netbiointerfaceresearch.com This simulation helps in understanding the feasibility and nature of the ligand-protein complex.

A primary goal of molecular docking is to forecast the binding affinity, often expressed in terms of binding energy (e.g., kcal/mol), between a ligand and a target protein. nih.govresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction. Docking algorithms explore various possible conformations of the ligand within the protein's binding site and use scoring functions to estimate the strength of the interaction. biointerfaceresearch.com For instance, in studies of novel benzimidazole–thiadiazole hybrids, docking interaction energies were calculated against the 14-α demethylase enzyme of Candida species, with the most active compound showing the highest docking energy (−10.928 kcal/mol). nih.gov While specific molecular docking studies detailing the binding affinity of 2-(3,5-Dimethylphenoxy)ethanamine with particular protein targets are not prominently available in the reviewed literature, this methodology would be essential in screening it against various receptors to identify potential biological targets.

Beyond predicting affinity, molecular docking elucidates the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net Identifying these key binding motifs is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. For example, docking studies on other compounds have successfully identified critical hydrogen bonds between a ligand and specific amino acid residues like Met508 and Lys103 within a protein's active site. nih.govresearchgate.net Analysis of these interactions provides a structural basis for the observed biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response". nih.gov These features commonly include hydrogen bond acceptors, hydrogen bond donors, hydrophobic areas, and ionizable groups. nih.gov

Once a pharmacophore model is generated, often from a known active ligand or a protein-ligand complex, it can be used as a 3D query to rapidly screen large databases of chemical compounds. nih.govrsc.org This process, known as virtual screening, helps to identify novel molecules that possess the necessary chemical features arranged in the correct spatial orientation to bind to the target of interest. nih.govfrontiersin.org The identified "hits" can then be subjected to more rigorous computational analysis, such as molecular docking, or prioritized for experimental testing. mdpi.com This approach significantly accelerates the discovery of new lead compounds. rsc.org

Dynamics Simulations and Conformational Landscape Analysis

While docking provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the conformational flexibility of both the ligand and the protein. biointerfaceresearch.com This is crucial for assessing the stability of the predicted binding pose obtained from docking. nih.gov

Conformational analysis, which can be performed using systematic searches or MD simulations, is used to identify the low-energy, stable conformations of a molecule. nih.govnih.govmdpi.com The three-dimensional shape of a molecule is critical to its biological activity, and understanding its preferred conformations can explain its ability to interact with a specific receptor. nih.govmdpi.com For example, conformational analyses of phenoxyalkylamines have been used to correlate specific N-O distances and stereochemistry with receptor binding affinity. nih.gov Such studies on this compound would reveal its conformational preferences, which are essential for its interaction with biological targets.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile. nih.gov Predicting ADME properties early in the drug discovery process is critical to reduce the high attrition rates of candidates in later developmental stages. nih.govnih.gov In silico ADME prediction models use the chemical structure of a compound to estimate various physicochemical and pharmacokinetic parameters. mdpi.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a compound's solubility, absorption, and distribution. mdpi.com It describes the tendency of a compound to dissolve in fatty or non-polar environments versus aqueous ones. Computational models can predict LogP values, which are instrumental in assessing drug-likeness. nih.govdiva-portal.org For the structural isomer 2-(3,4-Dimethylphenoxy)ethanamine, a predicted LogP value has been calculated.

Table 1: Predicted Physicochemical Properties for an Isomer of this compound

| Compound Name | Property | Predicted Value | Source |

|---|---|---|---|

| 2-(3,4-Dimethylphenoxy)ethanamine | LogP | 1.64094 | chemscene.com |

Membrane permeability is another key ADME property, representing the ability of a compound to pass through biological membranes, which is essential for oral absorption and distribution to target tissues. researchgate.netresearchgate.net Computational models can predict permeability, for instance, through Caco-2 cell monolayers, which is a common in vitro model for the human intestinal barrier. mdpi.com Compounds with high predicted permeability are more likely to be well-absorbed after oral administration. mdpi.comnih.gov Studies on related compounds, such as N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, have shown they can influence the permeability of cell monolayers, highlighting the importance of the phenoxy ethanamine scaffold in membrane interactions. nih.gov

Reaction Pathway and Transition State Analysis

Due to the absence of specific computational studies on this compound in publicly available literature, this section will describe the most probable reaction pathway for its synthesis and the associated transition state analysis based on well-established principles of organic chemistry and computational models of analogous reactions. The primary route for the formation of the ether linkage in this compound is the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism.

The synthesis would involve the reaction of 3,5-dimethylphenoxide with a suitable 2-haloethanamine (e.g., 2-bromoethanamine or 2-chloroethanamine). In this reaction, the oxygen atom of the phenoxide acts as the nucleophile, attacking the electrophilic carbon atom of the 2-haloethanamine, leading to the displacement of the halide leaving group.

The reaction pathway can be visualized as follows:

Reactants → Transition State → Products

3,5-dimethylphenoxide + 2-haloethanamine → [Transition State]^(\ddagger) → this compound + Halide ion

The transition state is the highest energy point along the reaction coordinate and represents a critical intermediate structure where the bond to the nucleophile is partially formed, and the bond to the leaving group is partially broken. Computational chemistry allows for the detailed characterization of this transient species.

Key features of the S(_N)2 transition state for the synthesis of this compound would include:

Geometry: The central carbon atom (the one bonded to the halogen) transitions from a tetrahedral (sp) geometry in the reactant to a trigonal bipyramidal geometry in the transition state. The nucleophile (3,5-dimethylphenoxide) and the leaving group (halide) are positioned on opposite sides of this central carbon.

Bonding: In the transition state, there are partial bonds between the central carbon and both the incoming nucleophile and the outgoing leaving group.

Charge Distribution: The negative charge, which is initially localized on the oxygen atom of the phenoxide, becomes delocalized over the nucleophile, the central carbon, and the leaving group in the transition state.

Computational modeling, typically using Density Functional Theory (DFT), can be employed to calculate the energetic and geometric parameters of this transition state. While specific data for this compound is not available, the following table provides illustrative computational data for a model S(_N)2 reaction that is representative of this type of synthesis.

Disclaimer: The following data table is for illustrative purposes only and represents typical computational values for a generic S(_N)2 reaction. This data is not from a specific study on this compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Activation Energy ((\Delta E^\ddagger)) | The energy barrier that must be overcome for the reaction to occur. | 20 - 30 kcal/mol |

| C-O Bond Length (Transition State) | The distance between the central carbon and the oxygen of the incoming nucleophile. | ~2.0 - 2.2 Å |

| C-Halogen Bond Length (Transition State) | The distance between the central carbon and the outgoing halide leaving group. | ~2.2 - 2.4 Å |

| O-C-Halogen Angle | The angle between the nucleophile, the central carbon, and the leaving group. | ~180° |

| Imaginary Frequency | A single negative vibrational frequency in the computational analysis, which confirms the structure as a true transition state. | -300 to -500 cm(^{-1}) |

Metabolism and Biotransformation Studies

Identification of Metabolic Pathways

The metabolic fate of 2-(3,5-Dimethylphenoxy)ethanamine has been the subject of scientific investigation to understand how it is processed in biological systems. These studies have identified key oxidative and conjugative reactions that constitute its primary metabolic pathways.

Phase I metabolism of this compound primarily involves oxidative reactions that introduce or expose functional groups on the molecule. These transformations are crucial for preparing the compound for subsequent Phase II reactions.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of a wide array of xenobiotics, including this compound. Specific CYP isozymes are responsible for catalyzing the oxidative transformations of this compound. While the precise contribution of each CYP isozyme is a subject of ongoing research, their involvement is fundamental to the initial stages of its biotransformation.

Key oxidative transformations in the metabolism of this compound include hydroxylation and demethylation. Hydroxylation involves the addition of a hydroxyl (-OH) group to the aromatic ring or the aliphatic side chain. Demethylation refers to the removal of a methyl (-CH3) group from the dimethylphenoxy moiety. These reactions increase the polarity of the molecule, making it more water-soluble.

Another significant Phase I metabolic pathway for this compound is oxidative deamination. This process involves the removal of the amine group (-NH2) from the ethanamine side chain, leading to the formation of a corresponding aldehyde or ketone metabolite. This reaction is a common pathway for the metabolism of primary amines.

Following Phase I transformations, the modified metabolites of this compound undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the newly formed functional groups, further increasing their water solubility and facilitating their excretion.

Glucuronidation is a major Phase II conjugation pathway for the metabolites of this compound. In this reaction, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups introduced during Phase I metabolism. The resulting glucuronide conjugates are highly polar and readily excreted in urine and/or bile.

Phase II Metabolism: Conjugation Reactions

Sulfation

Sulfation is a crucial phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes. This process involves the addition of a sulfonate group to a substrate, which typically increases its water solubility and facilitates its excretion from the body. While sulfation is a common metabolic pathway for many xenobiotics, no specific studies have been identified that detail the sulfation of this compound.

Metabolite Identification and Structural Characterization

The identification and characterization of metabolites are fundamental to understanding the biotransformation of a compound. This process typically involves incubating the parent drug with various in vitro systems, such as liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the elucidation of the chemical structures of metabolites. At present, there are no published studies that have identified or structurally characterized the metabolites of this compound.

In Vitro Metabolic Stability Assessment

The assessment of a compound's metabolic stability provides an early indication of its potential pharmacokinetic profile. These assays are crucial in drug discovery to predict how a compound will be cleared from the body.

Use of Liver Microsomes and Hepatocytes

Liver microsomes and hepatocytes are the gold-standard in vitro tools for studying drug metabolism. shruji.com Microsomes are subcellular fractions that contain a high concentration of phase I cytochrome P450 (CYP) enzymes, while hepatocytes, as whole liver cells, contain both phase I and phase II enzymes, offering a more complete picture of metabolic processes. sigmaaldrich.comaccelachem.com The use of these systems allows for the determination of key metabolic parameters. shruji.com However, no specific data from studies using liver microsomes or hepatocytes with this compound are available.

Substrate Depletion Assays

Substrate depletion assays are a common method to evaluate the metabolic stability of a compound. sigmaaldrich.com In these assays, the disappearance of the parent compound is monitored over time when incubated with a metabolically active system like liver microsomes or hepatocytes. sigmaaldrich.com The rate of depletion is then used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound. sigmaaldrich.com No published results from substrate depletion assays for this compound could be located.

Interspecies Differences in Metabolism

The metabolism of a drug can vary significantly between different species. Understanding these differences is critical for the extrapolation of preclinical data to humans. Such studies typically involve comparing the metabolic profiles of a compound in liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human). No research detailing the interspecies metabolic differences for this compound has been found in the public domain.

Drug-Drug Interaction Potential

Assessing the potential for a new chemical entity to cause drug-drug interactions (DDIs) is a critical component of its safety evaluation. This is often investigated by examining the compound's ability to inhibit or induce major drug-metabolizing enzymes, particularly the cytochrome P450 family. Machine learning models are also being developed to predict DDI potential based on chemical structure. However, there is no available information regarding the DDI potential of this compound.

Analytical Methods and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 2-(3,5-Dimethylphenoxy)ethanamine from complex mixtures and for its precise quantification. Various techniques, each with its own advantages, have been utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. While detailed experimental parameters for the direct analysis of this compound are not extensively documented in publicly available literature, the general approach involves the volatilization of the compound and its separation on a capillary column. The mass spectrometer then detects the eluted compound, providing a mass spectrum that serves as a chemical fingerprint, allowing for unequivocal identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may have limited thermal stability or volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a robust alternative. In this technique, the compound is first separated via liquid chromatography before being introduced into the mass spectrometer. The specifics of an LC-MS method for this compound, including the choice of chromatographic column, mobile phase composition, and mass spectrometry parameters, would be optimized to achieve efficient separation and sensitive detection.

High Performance Liquid Chromatography (HPLC)

High Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of various compounds. The purity of compounds structurally related to this compound is often assessed using HPLC, indicating its applicability for this compound as well. A typical HPLC method would involve a stationary phase, such as a C18 column, and a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water, to elute the compound. The detector, often a UV detector, would then measure the absorbance of the compound at a specific wavelength.

| Parameter | Typical Conditions |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Note: This table represents typical starting conditions for HPLC analysis and would require optimization for this compound. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer significant advantages in terms of speed and efficiency, allowing for high-throughput analysis.

| Parameter | Typical Conditions |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV or Mass Spectrometry |

| Injection Volume | 1 µL |

| Note: This table represents typical starting conditions for UPLC analysis and would require optimization for this compound. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would reveal the number and connectivity of the different types of protons in the molecule. For instance, the aromatic protons would appear in a distinct region of the spectrum, as would the protons of the methyl groups and the ethanamine side chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, ether linkage, and substituted aromatic ring.

The primary amine (-NH₂) group typically shows a pair of medium-intensity peaks in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. The C-N stretching vibration of the aliphatic amine appears in the 1250-1020 cm⁻¹ range.

The aryl ether linkage (Ar-O-CH₂) gives rise to a strong, characteristic asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band around 1075-1020 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretches of the ethyl and methyl groups appear just below 3000 cm⁻¹ (in the 2975-2850 cm⁻¹ region). The presence of the 1,3,5-trisubstituted benzene (B151609) ring can be confirmed by characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range and strong C-H out-of-plane bending bands between 900-810 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400-3250 | Medium, Doublet | N-H Stretch | Primary Amine |

| 3100-3000 | Variable | Aromatic C-H Stretch | Aromatic Ring |

| 2975-2850 | Strong | Aliphatic C-H Stretch | -CH₃, -CH₂- |

| 1650-1580 | Medium | N-H Bend | Primary Amine |

| 1600, 1580, 1475 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |

| 1275-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1075-1020 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

| 900-810 | Strong | C-H Out-of-plane Bend | 1,3,5-Trisubstituted Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound.

The aromatic ring is the principal chromophore in this molecule. A benzene ring typically exhibits a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. Substitution on the benzene ring affects the position (λmax) and intensity (molar absorptivity, ε) of these bands. The phenoxy and dimethyl substitutions are expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. For this compound, characteristic absorption peaks are predicted to occur in the UV region, likely around 260-280 nm. The exact λmax can be influenced by the solvent used for analysis due to solvent-solute interactions.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Solvent | Chromophore |

| ~270-275 | Ethanol/Methanol (B129727) | 3,5-Dimethylphenoxy group |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. In Electron Ionization (EI) MS, the molecular ion ([M]⁺•) of this compound would be observed at an m/z corresponding to its molecular weight (165.23).

The fragmentation pattern is highly predictable and provides significant structural information. libretexts.org The most characteristic fragmentation for primary amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the C-N bond. libretexts.org For this compound, this would result in the loss of the phenoxyethyl radical to form a highly stable iminium ion, [CH₂=NH₂]⁺, which would be the base peak at m/z 30.

Another significant fragmentation pathway involves the cleavage of the ether bond. Cleavage of the C-O bond can lead to a fragment corresponding to the 3,5-dimethylphenoxyl radical and a cation at m/z 44 ([C₂H₆N]⁺), or a 3,5-dimethylphenoxide cation at m/z 121.

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 121 | [C₈H₉O]⁺ | Cleavage of the O-CH₂ bond |

| 44 | [C₂H₆N]⁺ | Cleavage of the Ar-O bond |

| 30 | [CH₄N]⁺ | Alpha-cleavage next to the amine (Base Peak) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a molecule and its fragments. For this compound (C₁₀H₁₅NO), HRMS can easily distinguish its exact mass from other compounds with the same nominal mass. The calculated exact mass of the protonated molecule, [M+H]⁺, is a critical piece of data for its confirmation.

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₆NO⁺ | 166.12264 |

Purity Determination and Impurity Profiling